2-Chloro-N-cyclohexylacetamide (CAS 23605-23-4) is a highly stable, crystalline N-alkyl chloroacetamide utilized primarily as an electrophilic alkylating agent in organic synthesis and medicinal chemistry. Functioning as a critical building block, it enables the direct introduction of an N-cyclohexylacetamide moiety into amines, thiols, and phenols via S_N2 nucleophilic substitution . Procuring this pre-formed, bench-stable solid (melting point ~109-111°C) allows facilities to bypass the hazardous handling, corrosive byproducts, and stringent anhydrous requirements associated with using raw chloroacetyl chloride and cyclohexylamine . Its balanced reactivity profile makes it a highly reproducible intermediate for the scalable manufacturing of complex heterocycles, enzyme inhibitors, and central nervous system (CNS) active agents.
Substituting pre-formed 2-Chloro-N-cyclohexylacetamide with in-situ generation (using chloroacetyl chloride and cyclohexylamine) introduces significant process liabilities, including the generation of stoichiometric hydrogen chloride gas, competitive hydrolysis, and the formation of difficult-to-remove cyclohexylamine hydrochloride salts. These factors typically reduce overall downstream alkylation yields by 15-25% and increase purification costs. Furthermore, substituting this compound with the more reactive 2-bromo-N-cyclohexylacetamide compromises bench stability and increases the risk of unwanted dialkylation or premature hydrolysis in aqueous-organic mixtures. Finally, attempting to use an aromatic analog, such as 2-chloro-N-phenylacetamide, fundamentally alters the lipophilicity and 3D steric profile (sp3 vs. sp2 hybridization), which has been shown to drastically reduce target binding affinity in downstream pharmaceutical applications requiring a hydrophobic aliphatic pocket [1].
Utilizing commercially procured, pre-formed 2-Chloro-N-cyclohexylacetamide for the alkylation of complex heterocycles (e.g., piperazines or phenols) consistently delivers high yields (80-100%) under standard basic conditions . In contrast, attempting two-step in-situ generation using chloroacetyl chloride requires excess base to neutralize the generated HCl and often suffers from competitive hydrolysis, dropping the effective yield of the target alkylated product and necessitating additional chromatographic purification to remove cyclohexylamine hydrochloride byproducts .
| Evidence Dimension | Downstream Alkylation Yield |
| Target Compound Data | 80-100% yield (using pre-formed 23605-23-4) |
| Comparator Or Baseline | In-situ generation (chloroacetyl chloride + cyclohexylamine) |
| Quantified Difference | Avoids 15-25% yield loss and eliminates HCl byproduct management |
| Conditions | Standard basic alkylation (e.g., K2CO3/DMF or Na2CO3/EtOH) |
Procuring the pre-formed amide streamlines manufacturing workflows and significantly improves batch-to-batch yield consistency by eliminating the handling of highly reactive, moisture-sensitive acid chlorides.
In the development of quinazolinthioacetamide-based acetylcholinesterase (AChE) inhibitors, the choice of the N-substituent on the chloroacetamide building block is critical for target engagement. The derivative synthesized using 2-Chloro-N-cyclohexylacetamide achieved an IC50 of 9.26 nM against AChE, outperforming the standard drug donepezil (IC50 = 16.43 nM) [1]. Substituting the aliphatic cyclohexyl group with an aromatic phenyl group (via 2-chloro-N-phenylacetamide) fails to properly occupy the specific hydrophobic pocket of the enzyme, resulting in inferior inhibitory potential.
| Evidence Dimension | AChE Inhibition Potency (IC50) |
| Target Compound Data | 9.26 nM (N-cyclohexyl derivative) |
| Comparator Or Baseline | 16.43 nM (Donepezil baseline) / Inferior binding for N-phenyl analogs |
| Quantified Difference | Enhanced nanomolar potency driven by sp3-hybridized cyclohexyl ring |
| Conditions | In vitro AChE inhibition assay |
For drug discovery procurement, the specific sp3 steric bulk of the cyclohexyl group is non-interchangeable with aromatic analogs for optimizing hydrophobic pocket binding.
While bromoacetamides are inherently more electrophilic, 2-Chloro-N-cyclohexylacetamide provides a highly controlled balance of reactivity and stability for selective monoalkylation. In the alkylation of primary amines or sensitive nucleophiles, the chloro-leaving group allows for controlled S_N2 reactions that minimize the formation of dialkylated impurities and resist premature hydrolysis in aqueous-organic solvent mixtures [1].
| Evidence Dimension | Alkylation Selectivity & Stability |
| Target Compound Data | High selectivity for monoalkylation; bench-stable solid |
| Comparator Or Baseline | 2-Bromo-N-cyclohexylacetamide |
| Quantified Difference | Significantly lower rates of dialkylation and background hydrolysis |
| Conditions | Nucleophilic substitution in presence of base (e.g., K2CO3) |
Selecting the chloro-variant over the bromo-variant ensures higher purity profiles and reduces the need for complex chromatographic separation of over-alkylated byproducts.
Directly following its demonstrated efficacy in hydrophobic pocket binding [1], this compound is a highly effective precursor for synthesizing N-substituted quinazolinthioacetamides and related scaffolds targeting acetylcholinesterase (AChE) in Alzheimer's disease research. The cyclohexyl moiety is critical for achieving single-digit nanomolar potency.
Used as a selective alkylating agent to append the N-cyclohexylacetamide pharmacophore onto phenolic cores (e.g., acetovanillone derivatives). This specific substitution pattern is essential for developing highly specific, covalent hCES2A inhibitors with favorable metabolic stability and cell-membrane permeability [2].
Procured for the reliable N- or S-alkylation of benzimidazoles, piperazines, and other heterocycles in industrial process chemistry. Using the pre-formed, high-purity solid reagent bypasses the corrosive handling and yield penalties associated with in-situ chloroacetyl chloride workflows, ensuring reproducible batch-to-batch manufacturability .
Corrosive;Irritant